Technical Guide: 2-Chloro-6-fluorobenzotrichloride (CAS No. 84473-83-6)
Technical Guide: 2-Chloro-6-fluorobenzotrichloride (CAS No. 84473-83-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 2-Chloro-6-fluorobenzotrichloride, a halogenated aromatic compound with applications as a chemical intermediate. The information is compiled for use in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 84473-83-6 | [1] |
| Molecular Formula | C7H3Cl4F | [1][2] |
| Molecular Weight | 247.91 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Synonyms | 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, α,α,α,2-Tetrachloro-6-fluorotoluene | [1][4] |
| Purity | Typically available at ≥97% | [1] |
| Boiling Point | No data available | [2] |
| Melting Point | No data available | [2] |
| Density | No data available | [2] |
| Solubility in Water | No data available | [2] |
Safety and Handling
2-Chloro-6-fluorobenzotrichloride is classified as a hazardous substance. Adherence to strict safety protocols is mandatory when handling this compound.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Source: BLD Pharmatech Safety Data Sheet[2]
Precautionary Statements & Personal Protective Equipment (PPE)
Standard precautionary measures include avoiding contact with skin, eyes, and clothing, and preventing inhalation of dust or vapors.[2] Operations should be conducted in a well-ventilated area or a fume hood.[2]
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
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Synthesis and Reactivity
2-Chloro-6-fluorobenzotrichloride is a key intermediate in the synthesis of other valuable chemical entities, such as 2-chloro-6-fluorobenzaldehyde.[5][6] The primary route to its formation is through the exhaustive chlorination of the methyl group of 2-chloro-6-fluorotoluene.
Experimental Protocol: Synthesis Pathway
The following protocol is based on the methodology described for the synthesis of 2-chloro-6-fluorobenzaldehyde, where 2-chloro-6-fluorobenzotrichloride is a crucial, albeit transient, intermediate.[5][6]
Reaction: Chlorination of 2-chloro-6-fluorotoluene
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Apparatus Setup: A multi-necked reaction flask is equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. The apparatus should be connected to a tail gas absorption system to neutralize excess chlorine and HCl byproduct.
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Reactants: Charge the reaction flask with 2-chloro-6-fluorotoluene. A radical initiator or UV light (e.g., a metal-halide lamp) is used to initiate the chlorination.[5][6]
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Chlorination: Heat the reaction mixture to a temperature between 100-200 °C.[5][6] Introduce chlorine gas into the reaction mixture under vigorous stirring and illumination.
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Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to observe the sequential formation of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzal dichloride, and finally 2-chloro-6-fluorobenzotrichloride. The chlorination is continued until the starting material and mono/di-chlorinated intermediates are consumed.
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Intermediate Formation: The product of this exhaustive side-chain chlorination is 2-chloro-6-fluorobenzotrichloride.
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Further Reaction (Hydrolysis): For the synthesis of 2-chloro-6-fluorobenzaldehyde, the crude 2-chloro-6-fluorobenzotrichloride is not isolated but is directly subjected to hydrolysis. This is typically achieved by the addition of water and a strong acid catalyst (e.g., sulfuric acid or a solid superacid) at elevated temperatures (100-200 °C).[5][6]
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Purification: If isolation of 2-chloro-6-fluorobenzotrichloride is desired, fractional distillation under reduced pressure would be the standard method for purification, separating it from any remaining starting material or under-chlorinated products.
Applications in Drug Development
Halogenated organic molecules are of significant interest in medicinal chemistry. The presence of chlorine and fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7]
While specific drugs derived directly from 2-chloro-6-fluorobenzotrichloride are not prominently documented, its hydrolysis product, 2-chloro-6-fluorobenzaldehyde, is a known precursor in the synthesis of pharmaceuticals and agrochemicals.[5][8][9] For example, 2-chloro-6-fluorobenzaldehyde is used in the production of the antiseptic medications dicloxacillin and flucloxacillin.[9] This highlights the role of 2-chloro-6-fluorobenzotrichloride as a grandfather intermediate in the synthesis of pharmaceutically active compounds.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the compounds involved.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. 2-CHLORO-6-FLUOROBENZOTRICHLORIDE price,buy 2-CHLORO-6-FLUOROBENZOTRICHLORIDE - chemicalbook [m.chemicalbook.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 84473-83-6 Name: 1-chloro-3-fluoro-2-(trichloromethyl)benzene [xixisys.com]
- 5. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
